molecular formula C19H19N5O B6128529 2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile

2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile

Cat. No. B6128529
M. Wt: 333.4 g/mol
InChI Key: RMGSSGJYKFXCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile, also known as AM-251, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is mainly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, such as Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. AM-251 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, addiction, and obesity.

Mechanism of Action

2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile acts as a competitive antagonist of the CB1 receptor, meaning that it binds to the receptor and blocks the binding of endogenous or exogenous cannabinoids, such as THC. By doing so, 2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile prevents the activation of the CB1 receptor and the downstream signaling pathways that are involved in the regulation of various functions. The exact mechanism of action of 2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile is not fully understood, but it is thought to involve the stabilization of the inactive conformation of the CB1 receptor and the prevention of its transition to the active conformation.
Biochemical and Physiological Effects
2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile inhibits the binding of radiolabeled cannabinoids to CB1 receptors with nanomolar affinity and reduces the activation of downstream signaling pathways, such as cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways. In vivo, 2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile has been shown to reduce the effects of exogenous cannabinoids, such as THC, on various functions, such as locomotor activity, body temperature, and pain sensation. 2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for the CB1 receptor, which allows for the specific investigation of the role of this receptor in various functions. Another advantage is its availability in pure form and its well-established synthesis and characterization methods. However, one of the main limitations is its potential off-target effects on other receptors or enzymes, which may complicate the interpretation of the results. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.

Future Directions

2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile has several potential future directions for scientific research. One direction is the investigation of its therapeutic potential in various neurological and psychiatric disorders, such as anxiety, depression, addiction, and obesity. Another direction is the development of new CB1 receptor antagonists with improved selectivity, potency, and pharmacokinetic properties, which may lead to the discovery of new therapeutic targets and drugs. Another direction is the investigation of the role of the endocannabinoid system in various physiological and pathological processes, such as pain sensation, inflammation, and immune response, which may lead to the discovery of new biomarkers and therapeutic targets.

Synthesis Methods

2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile can be synthesized using a multistep process that involves the reaction of 2,6-dichloronicotinonitrile with 4-hydroxybenzaldehyde, followed by the condensation of the resulting intermediate with 3-methyl-1-propyl-1H-pyrazol-4-amine and 2-amino-5-bromopyridine. The final product is obtained after purification and characterization using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. The endocannabinoid system consists of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), their receptors, such as CB1 and cannabinoid receptor type 2 (CB2), and the enzymes involved in their synthesis and degradation. The endocannabinoid system is involved in the regulation of various functions, such as appetite, pain sensation, mood, memory, and immune response.

properties

IUPAC Name

2-amino-6-(4-hydroxyphenyl)-4-(3-methyl-1-propylpyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-3-8-24-11-17(12(2)23-24)15-9-18(22-19(21)16(15)10-20)13-4-6-14(25)7-5-13/h4-7,9,11,25H,3,8H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGSSGJYKFXCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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